molecular formula C25H31F2NO4 B1243355 Ronacaleret CAS No. 753449-67-1

Ronacaleret

Cat. No. B1243355
CAS RN: 753449-67-1
M. Wt: 447.5 g/mol
InChI Key: FQJISUPNMFRIFZ-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ronacaleret is a calcium-sensing receptor antagonist.

Scientific Research Applications

1. Effects on Bone Mineral Density and Bone Turnover in Postmenopausal Women

Ronacaleret, as a calcium-sensing receptor antagonist, has been studied for its effects on bone mineral density (BMD) and bone turnover markers in postmenopausal women. Research indicates that ronacaleret can increase lumbar spine BMD modestly, but its increases are significantly lower than those achieved with teriparatide or alendronate. Additionally, there were small decreases in total hip, femoral neck, and trochanter BMD at month 12 with ronacaleret compared to increases in the teriparatide and alendronate arms. Bone turnover markers increased in the ronacaleret and teriparatide arms and decreased in the alendronate arm. These findings suggest ronacaleret induces mild hyperparathyroidism and only modestly increases lumbar spine BMD while decreasing BMD at hip sites (Fitzpatrick et al., 2011).

2. Impact on Renal Calcium Excretion and Serum Calcium

Ronacaleret's effect on renal calcium excretion and serum calcium has been explored, showing that chronic administration is associated with increases in urinary calcium excretion and serum calcium levels. This effect was greater than that observed with recombinant human PTH(1-34), suggesting ronacaleret's potential role in inducing a state comparable to mild hyperparathyroidism (Caltabiano et al., 2013).

3. Ronacaleret's Influence on Fracture Healing

A study investigating ronacaleret's impact on radial fracture healing found that it had no significant effect on healing duration, as measured by radiographs and quantitative computed tomography, nor on clinical symptoms, grip strength, or range of motion. This suggests that while ronacaleret stimulates parathyroid hormone release and increases bone formation markers, it may not be effective as an oral anabolic agent to enhance fracture healing (Fitzpatrick et al., 2011).

4. BMD Changes Post-Treatment Discontinuation

The effects of discontinuing ronacaleret treatment on BMD were studied, revealing that gains in lumbar spine BMD achieved during treatment were maintained or increased after stopping ronacaleret. In contrast, the loss of BMD at the total hip was attenuated. This suggests potential bone remineralization post-treatment cessation (Fitzpatrick et al., 2014).

5. Ronacaleret in Renal Injury and Klotho Preservation

Studies have shown that ronacaleret can preserve renal function and klotho expression while reducing serum phosphate and albuminuria in 5/6-nephrectomized rats. This highlights ronacaleret's potential role in mitigating renal injury and preserving kidney function (Takenaka et al., 2015).

6. Solid-State NMR Analysis of Ronacaleret Hydrochloride

An advanced study involving solid-state nuclear magnetic resonance spectroscopy and single-crystal X-ray diffraction was conducted on ronacaleret hydrochloride. This research provided detailed information about the compound's crystalline phase, offering insights into its structural and chemical properties (Vogt et al., 2014).

properties

CAS RN

753449-67-1

Product Name

Ronacaleret

Molecular Formula

C25H31F2NO4

Molecular Weight

447.5 g/mol

IUPAC Name

3-[3-[(2R)-3-[[1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-yl]amino]-2-hydroxypropoxy]-4,5-difluorophenyl]propanoic acid

InChI

InChI=1S/C25H31F2NO4/c1-25(2,13-17-9-18-5-3-4-6-19(18)10-17)28-14-20(29)15-32-22-12-16(7-8-23(30)31)11-21(26)24(22)27/h3-6,11-12,17,20,28-29H,7-10,13-15H2,1-2H3,(H,30,31)/t20-/m1/s1

InChI Key

FQJISUPNMFRIFZ-HXUWFJFHSA-N

Isomeric SMILES

CC(C)(CC1CC2=CC=CC=C2C1)NC[C@H](COC3=C(C(=CC(=C3)CCC(=O)O)F)F)O

SMILES

CC(C)(CC1CC2=CC=CC=C2C1)NCC(COC3=C(C(=CC(=C3)CCC(=O)O)F)F)O

Canonical SMILES

CC(C)(CC1CC2=CC=CC=C2C1)NCC(COC3=C(C(=CC(=C3)CCC(=O)O)F)F)O

Other CAS RN

753449-67-1

synonyms

ronacaleret

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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